3-Bromo-4-ethoxyaniline hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

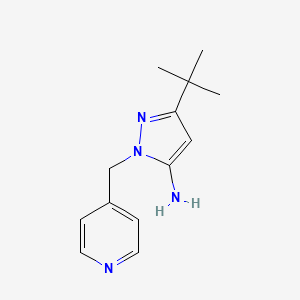

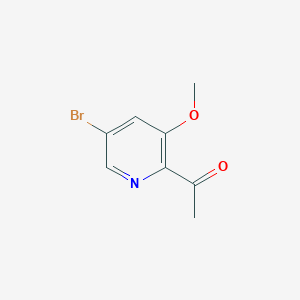

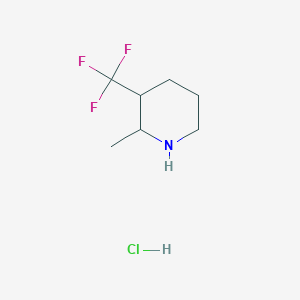

3-Bromo-4-ethoxyaniline hydrochloride is a chemical compound with the CAS Number: 1803600-02-3 . It has a molecular weight of 252.54 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

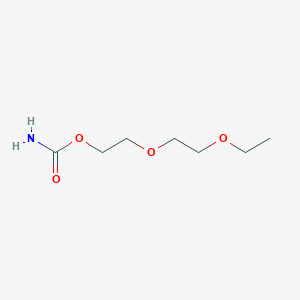

The InChI code for 3-Bromo-4-ethoxyaniline hydrochloride is1S/C8H10BrNO.ClH/c1-2-11-8-4-3-6 (10)5-7 (8)9;/h3-5H,2,10H2,1H3;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

3-Bromo-4-ethoxyaniline hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 252.54 .科学的研究の応用

Organic Synthesis and Reaction Mechanisms

The study of the metabolism of psychoactive phenethylamines in rats revealed the identification of various metabolites, highlighting the pathways operative in metabolizing such compounds, which could relate to the structural transformations involving bromoaniline derivatives (Kanamori et al., 2002).

Research on the behavior of bromo-derivatives of ethoxypyridine under certain conditions provided insights into the substitution reactions and atom migration that may be relevant for understanding the reactivity of similar structures, including 3-Bromo-4-ethoxyaniline derivatives (Hertog & Bruyn, 2010).

A study focused on the synthesis and antimicrobial evaluation of substituted phenyl azetidines derived from a bromo phenyl precursor. This research could inform on the potential antimicrobial applications of structurally related compounds (Doraswamy & Ramana, 2013).

Investigation into the synthesis of quinazolinone derivatives with antimicrobial activity demonstrated the versatility of bromoaniline derivatives in synthesizing compounds with potential therapeutic applications (El-Hashash et al., 2011).

Advanced Materials and Chemical Analysis

A study on brominated precursors for pyrazole synthesis explored their use in creating compounds with potential for various applications, showcasing the utility of bromo derivatives in synthesizing novel organic materials (Martins et al., 2013).

Research into haloaniline-induced nephrotoxicity examined the effects of various haloanilines, including bromoaniline derivatives, on renal function. This study contributes to understanding the toxicological aspects of bromoaniline compounds (Hong et al., 2000).

Safety and Hazards

The compound has been classified as potentially harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

作用機序

Target of Action

The primary targets of 3-Bromo-4-ethoxyaniline hydrochloride are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

It is known that bromo- and ethoxy-substituted anilines can interact with various biological targets through mechanisms such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Result of Action

The molecular and cellular effects of 3-Bromo-4-ethoxyaniline hydrochloride’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-4-ethoxyaniline hydrochloride . Factors such as temperature, pH, and the presence of other chemicals can affect how this compound interacts with its targets and how it is metabolized in the body .

特性

IUPAC Name |

3-bromo-4-ethoxyaniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO.ClH/c1-2-11-8-4-3-6(10)5-7(8)9;/h3-5H,2,10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXZOPVLHBHQKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1803600-02-3 |

Source

|

| Record name | Benzenamine, 3-bromo-4-ethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803600-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

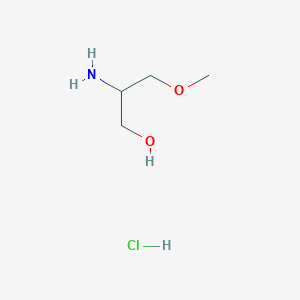

![Methyl[2-(oxolan-2-yl)ethyl]amine hydrochloride](/img/structure/B1379361.png)

![tert-butyl N-[3-(2-chloro-6-methylphenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1379369.png)